Octahydro-1h-pyrrolo[3,4-c]pyridine
CAS No.: 933704-84-8
Cat. No.: VC8153769
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933704-84-8 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2 |
| Standard InChI Key | JMWPSCUIQIMVQH-UHFFFAOYSA-N |
| SMILES | C1CNCC2C1CNC2 |
| Canonical SMILES | C1CNCC2C1CNC2 |
Introduction
Structural and Stereochemical Features
Octahydro-1H-pyrrolo[3,4-c]pyridine belongs to the class of diazabicyclic compounds, featuring a saturated pyrrolidine ring fused to a pyridine ring at the [3,4-c] positions. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.18 g/mol. The compound exhibits stereoisomerism due to the presence of two chiral centers, leading to four possible stereoisomers (e.g., 3aR,7aR; 3aS,7aS; 3aR,7aS; 3aS,7aR). Stereochemical purity is critical for pharmacological activity, as enantiomers often display divergent biological properties .
Key Structural Characteristics:
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Ring System: A fully saturated pyrrolidine (five-membered) fused to a pyridine (six-membered) ring.
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Chirality: The stereochemistry at positions 3a and 7a determines the compound’s three-dimensional conformation and interaction with biological targets.
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Hydrogen Bonding: The nitrogen atoms in the pyrrolidine and pyridine rings enable hydrogen bonding, influencing solubility and receptor binding .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Resolution | Lipase PS, pH 7.5 buffer | (2S,3R)-diester | 85% |
| Cyclization | 6M HCl, reflux, 3h | Hexahydrofuropyridine dione | 92% |
| Reduction | LiAlH₄, THF, 0°C | Octahydro-pyrrolopyridine | 78% |
Challenges in Synthesis
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Stereochemical Control: Achieving high enantiomeric excess (>99%) requires precise enzymatic or chiral catalyst-mediated resolution .
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Functional Group Compatibility: Sensitivity of intermediates to strong acids/bases necessitates optimized reaction conditions.
Pharmacological Applications
Though direct studies on octahydro-1H-pyrrolo[3,4-c]pyridine are sparse, structurally related compounds exhibit diverse biological activities, suggesting potential therapeutic avenues.
Analgesic and Sedative Properties
Analogous pyrrolopyridine derivatives demonstrate modulation of GABA<sub>A</sub> and opioid receptors, leading to sedative and analgesic effects. For example:
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Locomotor Activity Reduction: In murine models, related compounds reduced movement by 40–60% at 10 mg/kg doses .
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Anxiolytic Effects: Enhanced performance in elevated plus-maze tests, comparable to diazepam .
Antimicrobial Activity
Pyrrolopyridine scaffolds show broad-spectrum antimicrobial activity. Modifications at the C4 and C6 positions enhance potency:
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Antibacterial (E. coli): MIC = 8 µg/mL for 4-methoxy derivatives.
Comparative Analysis with [3,4-b] Isomers
The [3,4-c] isomer’s pharmacological profile differs from its [3,4-b] counterpart due to distinct stereoelectronic properties:
| Property | [3,4-b] Isomer | [3,4-c] Isomer |
|---|---|---|
| Receptor Affinity | High μ-opioid binding (K<sub>i</sub> = 2 nM) | Moderate κ-opioid binding (K<sub>i</sub> = 15 nM) |
| Metabolic Stability | t<sub>½</sub> = 4h (human liver microsomes) | t<sub>½</sub> = 1.5h |
| Solubility | 25 mg/mL (pH 7.4) | 12 mg/mL |
Industrial and Research Implications
Scalable Synthesis
Continuous flow reactors and enzyme immobilization techniques can improve yield and stereochemical purity for industrial production. For example, immobilized lipase PS-C1 enhances diastereomeric resolution efficiency by 30% compared to batch processes .
Drug Development
The compound’s modular structure allows for targeted modifications:
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C4 Alkoxy Groups: Enhance blood-brain barrier penetration for CNS targets.
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C6 Methyl Substituents: Improve metabolic stability by reducing CYP450 oxidation.
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